molecular formula C17H21NO3 B5419913 4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one

4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B5419913
M. Wt: 287.35 g/mol
InChI Key: VRBKHIWRUNODHM-UHFFFAOYSA-N
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Description

4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromenone core structure with an azepane ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions. For instance, the reaction of a suitable azepane derivative with a halomethyl chromenone can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it could inhibit enzyme activity or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(Azepan-1-YL)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one: This compound has a similar structure but features a hydroxyl group instead of a methoxy group.

    4-[(Azepan-1-YL)methyl]benzonitrile: This compound contains a benzonitrile group instead of the chromenone core.

Uniqueness

4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one is unique due to its specific combination of the chromenone core and the azepane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-14-6-7-16-15(11-14)13(10-17(19)21-16)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBKHIWRUNODHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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